3-Benzotriazol-1-yl-butyric acid
Overview
Description
3-Benzotriazol-1-yl-butyric acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes .
Mechanism of Action
Target of Action
Benzotriazole derivatives, which include 3-benzotriazol-1-yl-butyric acid, have been found to bind with enzymes and receptors in biological systems . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Benzotriazole derivatives are known to form diverse non-covalent interactions, including π–π stacking interactions and hydrogen bonds . These interactions allow benzotriazole derivatives to bind with their targets and exert their effects .
Biochemical Pathways
Benzotriazole derivatives have been associated with a broad spectrum of biological properties, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 20521 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Benzotriazole derivatives have been associated with a variety of biological activities, including antimicrobial, antiparasitic, and even antitumor activities . This suggests that this compound could potentially have similar effects.
Action Environment
Benzotriazole derivatives have been found to have profound applications as corrosion inhibitors , suggesting that they may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Benzotriazol-1-yl-butyric acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with enzymes such as protein kinases, which are crucial for regulating cellular processes. The interaction between this compound and these enzymes often involves non-covalent interactions, such as hydrogen bonding and π–π stacking, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by modulating signaling pathways that control cell growth and apoptosis . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain protein kinases by occupying their active sites, thereby preventing substrate binding and subsequent phosphorylation events . Additionally, the compound can influence gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including sustained inhibition of cell proliferation and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with optimal efficacy achieved at specific dosage ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, leading to alterations in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s efficacy by ensuring its proximity to target biomolecules and facilitating specific biochemical interactions .
Preparation Methods
The synthesis of 3-Benzotriazol-1-yl-butyric acid typically involves the introduction of the benzotriazole moiety into a butyric acid framework. One common method involves the reaction of benzotriazole with a suitable butyric acid derivative under specific conditions. For example, benzotriazole can be reacted with 3-chlorobutyric acid in the presence of a base to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Benzotriazol-1-yl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzotriazol-1-yl-butyric acid has several scientific research applications:
Comparison with Similar Compounds
3-Benzotriazol-1-yl-butyric acid can be compared with other benzotriazole derivatives, such as:
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry and wide range of applications.
2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide: Known for its antioxidant activity.
Thiazolidinone benzotriazole derivatives: Exhibiting good antibacterial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKISXNJRGSDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871804 | |
Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
654-13-7 | |
Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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